molecular formula C12H15NO2 B11895246 Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No.: B11895246
M. Wt: 205.25 g/mol
InChI Key: PBMWFDPFLABNFP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an amino group and a carboxylate ester group attached to a tetrahydronaphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the naphthalene ring system.

    Amination: Introduction of the amino group at the 5-position of the naphthalene ring.

    Esterification: Formation of the carboxylate ester group at the 2-position.

The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reactions. For example, the amination step may require the use of a palladium catalyst, while the esterification step may involve the use of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylate ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reag

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl (5S)-5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)9-5-6-10-8(7-9)3-2-4-11(10)13/h5-7,11H,2-4,13H2,1H3/t11-/m0/s1

InChI Key

PBMWFDPFLABNFP-NSHDSACASA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C=C1)[C@H](CCC2)N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(CCC2)N

Origin of Product

United States

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